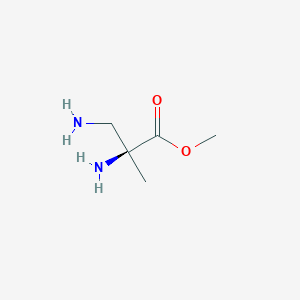
methyl (2S)-2,3-diamino-2-methylpropanoate
Description
2,3-Diamino-2-methyl-propanoic acid methyl ester is a chemical compound with the molecular formula C5H12N2O2 It is a derivative of propanoic acid and features two amino groups and a methyl ester group
Properties
CAS No. |
190393-73-8 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
methyl (2S)-2,3-diamino-2-methylpropanoate |
InChI |
InChI=1S/C5H12N2O2/c1-5(7,3-6)4(8)9-2/h3,6-7H2,1-2H3/t5-/m0/s1 |
InChI Key |
PVGQUBKVBPGUPH-YFKPBYRVSA-N |
SMILES |
CC(CN)(C(=O)OC)N |
Isomeric SMILES |
C[C@](CN)(C(=O)OC)N |
Canonical SMILES |
CC(CN)(C(=O)OC)N |
Synonyms |
L-Alanine, 3-amino-2-methyl-, methyl ester (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-2-methyl-propanoic acid methyl ester typically involves the reaction of 2,3-diaminopropanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of 2,3-Diamino-2-methyl-propanoic acid methyl ester may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction environments ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-2-methyl-propanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Diamino-2-methyl-propanoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-Diamino-2-methyl-propanoic acid methyl ester exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further participate in biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxy-propanoic acid methyl ester
- 2,3-Dichloro-propanoic acid methyl ester
- 2-Hydroxy-2-methyl-propanoic acid methyl ester
Uniqueness
2,3-Diamino-2-methyl-propanoic acid methyl ester is unique due to the presence of two amino groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and biochemical research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


